5-Methanesulfinyl-2-methoxy-4-methylphenol

Description

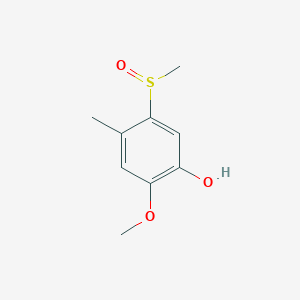

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methyl-5-methylsulfinylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-6-4-8(12-2)7(10)5-9(6)13(3)11/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASVXWREALLCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methanesulfinyl 2 Methoxy 4 Methylphenol and Its Structural Analogs

Comprehensive Retrosynthetic Strategies and Precursor Identification

A thorough retrosynthetic analysis of 5-methanesulfinyl-2-methoxy-4-methylphenol is the cornerstone of a successful synthetic design. The primary disconnection point is the carbon-sulfur bond, leading to two main synthetic approaches.

Route A: Electrophilic Aromatic Substitution. This approach involves the direct introduction of a methanesulfinyl group or a precursor onto the aromatic ring of 2-methoxy-4-methylphenol (B1669609) (creosol). This strategy relies on the inherent directing effects of the substituents on the phenol (B47542) ring to achieve the desired regioselectivity. The key precursor in this route is the readily available 2-methoxy-4-methylphenol.

Route B: Oxidation of a Thioether Precursor. An alternative strategy involves the initial synthesis of the corresponding thioether, 5-(methylthio)-2-methoxy-4-methylphenol, followed by a selective oxidation to the sulfoxide (B87167). This two-step process offers the advantage of well-established methods for both thioether synthesis and sulfoxide formation, potentially providing better control over the final product.

| Retrosynthetic Approach | Key Disconnection | Precursor(s) |

| Route A | C-S Bond (Sulfinylation) | 2-Methoxy-4-methylphenol, Methanesulfinylating agent |

| Route B | S=O Bond (Oxidation) | 5-(Methylthio)-2-methoxy-4-methylphenol |

Targeted Synthesis Routes for the Phenolic Core Functionalization

The functionalization of the 2-methoxy-4-methylphenol core to introduce the methanesulfinyl group at the C5 position is a critical step. The regioselectivity of this reaction is governed by the electronic and steric effects of the existing hydroxyl, methoxy (B1213986), and methyl groups. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the methyl group is also activating and ortho-, para-directing. The interplay of these directing effects is crucial for achieving the desired substitution pattern.

One promising method for direct C-H sulfinylation is the electrochemical oxidative cross-coupling of phenols with sulfides. This metal- and oxidant-free approach offers a regioselective route to aryl sulfoxides under mild conditions. researchgate.netrsc.org The proposed mechanism involves the anodic oxidation of the phenol to a phenoxy radical, which then couples with a sulfide.

Another potential route is the Friedel-Crafts sulfinylation. However, traditional Friedel-Crafts reactions with sulfinyl chlorides can be problematic due to the reactivity of the phenol. A modified approach using a less reactive sulfinylating agent or a protective group strategy for the hydroxyl function might be necessary to achieve the desired outcome.

Stereoselective and Regioselective Approaches to the Methanesulfinyl Moiety Formation

The methanesulfinyl group in the target molecule is a stereocenter, meaning that enantiomerically pure or enriched forms of the compound may be desired. This necessitates the use of stereoselective synthetic methods.

When employing the thioether oxidation route (Route B), a variety of chiral oxidizing agents and catalyst systems can be employed to achieve asymmetric sulfoxidation. These methods often involve transition metal complexes with chiral ligands or biocatalytic approaches.

For direct sulfinylation (Route A), achieving stereoselectivity is more challenging but can be approached through the use of chiral sulfinylating agents or chiral catalysts that can differentiate between the enantiotopic faces of the aromatic ring.

The regioselectivity of the sulfinylation is a key challenge. The combined directing effects of the hydroxyl, methoxy, and methyl groups on 2-methoxy-4-methylphenol favor electrophilic substitution at the positions ortho and para to the strongly activating hydroxyl and methoxy groups. Careful selection of reaction conditions and reagents is necessary to favor substitution at the desired C5 position.

Catalytic and Biocatalytic Methods in the Synthesis of Related Compounds

Catalytic methods play a pivotal role in modern organic synthesis, offering efficiency and selectivity. For the synthesis of aryl sulfoxides, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. These methods can involve the coupling of aryl halides or triflates with sulfenate anions.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral sulfoxides. Enzymes such as monooxygenases and peroxidases can catalyze the oxidation of sulfides with high enantioselectivity. The use of whole-cell biocatalysts or isolated enzymes can provide access to enantiomerically pure sulfoxides under mild reaction conditions.

Optimization of Reaction Conditions and Yields through Process Chemistry Principles

To translate a synthetic route from the laboratory to a larger scale, the principles of process chemistry are essential. This involves a systematic optimization of reaction parameters to maximize yield, minimize byproducts, and ensure a safe and robust process.

Key parameters for optimization in the synthesis of this compound include:

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and solubility of reactants and products.

Temperature: Temperature control is crucial for managing reaction kinetics and preventing side reactions.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used is important for both economic and environmental reasons.

Reaction Time: Monitoring the reaction progress to determine the optimal reaction time can prevent product degradation and the formation of impurities.

Work-up and Purification: Developing an efficient and scalable purification method, such as crystallization or chromatography, is critical for obtaining the final product in high purity.

A Design of Experiments (DoE) approach can be systematically employed to explore the interplay of these variables and identify the optimal reaction conditions.

Sustainable and Green Chemistry Considerations in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. In the context of synthesizing this compound, several strategies can be implemented to minimize the environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste.

Renewable Feedstocks: Exploring the use of bio-based starting materials where feasible.

The electrochemical sulfinylation method mentioned earlier is an excellent example of a green chemistry approach, as it avoids the use of metal catalysts and chemical oxidants. researchgate.netrsc.org

Based on the conducted research, there is no publicly available scientific literature or data regarding the specific chemical compound "this compound". The search for its reaction mechanisms, including electrophilic aromatic substitution, oxidation and reduction of the sulfinyl group, nucleophilic attack, radical pathways, and photochemical or thermochemical transformations, did not yield any relevant results for this particular molecule.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Investigation of Reaction Mechanisms and Mechanistic Pathways of this compound" as requested. The absence of any research findings, data tables, or mechanistic studies for this specific compound in the public domain prevents the generation of the stipulated content.

Therefore, the requested article cannot be written.

In Depth Spectroscopic Characterization and Advanced Structural Elucidation of 5 Methanesulfinyl 2 Methoxy 4 Methylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, and Multidimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

For 5-Methanesulfinyl-2-methoxy-4-methylphenol, a complete NMR analysis would involve a suite of experiments to assign every proton and carbon signal and map their relationships.

¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This would include:

A singlet for the phenolic hydroxyl (-OH) proton.

Two singlets in the aromatic region corresponding to the two protons on the benzene (B151609) ring.

A singlet for the methoxy (B1213986) (-OCH₃) protons.

A singlet for the methyl (-CH₃) group attached to the ring.

A singlet for the methyl protons of the methanesulfinyl group (CH₃SO-). The chemical shifts of these signals would provide clues about their electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal a signal for each unique carbon atom. For the expected structure, this would include signals for the aromatic carbons, the methoxy carbon, the ring-attached methyl carbon, and the sulfinyl methyl carbon. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

Multidimensional NMR:

COSY (Correlation Spectroscopy): This experiment would be used to identify protons that are coupled to each other. In this specific molecule, with its highly substituted ring, minimal proton-proton coupling would be expected, but COSY would confirm the absence of such correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton signals of the methoxy and methyl groups to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the substitution pattern on the aromatic ring. For instance, correlations would be expected between the methoxy protons and the aromatic carbon at position 2, and between the aromatic protons and their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would be useful to confirm the proximity of, for example, the methoxy group protons to the aromatic proton at position 3.

A hypothetical data table for the expected NMR assignments is presented below to illustrate how such data would be organized.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| 1-OH | Signal expected | - | To C-1, C-2, C-6 | With H-6 |

| C-1 | - | Signal expected | - | - |

| C-2 | - | Signal expected | - | - |

| 2-OCH₃ | Signal expected | Signal expected | To C-2 | With H-3 |

| C-3 | Signal expected | Signal expected | To C-1, C-2, C-4, C-5 | With 2-OCH₃, 4-CH₃ |

| C-4 | - | Signal expected | - | - |

| 4-CH₃ | Signal expected | Signal expected | To C-3, C-4, C-5 | With H-3 |

| C-5 | - | Signal expected | - | - |

| 5-SOCH₃ | Signal expected | Signal expected | To C-5 | With H-6 |

| C-6 | Signal expected | Signal expected | To C-1, C-2, C-4, C-5 | With 1-OH, 5-SOCH₃ |

Investigation of Dynamic Processes and Conformational Exchange via Variable-Temperature NMR

Variable-temperature (VT) NMR studies would be employed to investigate any dynamic processes, such as restricted rotation around single bonds or conformational exchange. For this compound, VT-NMR could probe for restricted rotation around the C-S bond of the methanesulfinyl group or the C-O bond of the methoxy group. Changes in the NMR spectra, such as the broadening or splitting of signals as the temperature is lowered, would indicate the presence of such dynamic processes and allow for the determination of the energy barriers associated with them.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present.

Correlation of Characteristic Vibrational Modes with Specific Functional Groups (Phenol, Methoxy, Sulfinyl)

An analysis of the FTIR and Raman spectra of this compound would reveal characteristic vibrational frequencies corresponding to its key functional groups:

Phenol (B47542) Group: A broad absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, would be indicative of the O-H stretching vibration. The C-O stretching vibration would appear in the 1260-1180 cm⁻¹ region.

Methoxy Group: The C-H stretching vibrations of the methoxy group would be observed around 2850-2960 cm⁻¹. A characteristic C-O stretching band would also be present.

Sulfinyl Group: The S=O stretching vibration is a strong and characteristic absorption in the infrared spectrum, typically found in the range of 1030-1070 cm⁻¹. This would be a key indicator for the presence of the methanesulfinyl group.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.

The table below illustrates the expected vibrational modes and their typical frequency ranges.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenol | O-H stretch | 3200-3600 (broad) |

| C-O stretch | 1260-1180 | |

| Methoxy | C-H stretch | 2850-2960 |

| Sulfinyl | S=O stretch | 1030-1070 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| C=C stretch | 1450-1600 |

Conformational Isomerism Probing through Vibrational Spectroscopy

Subtle changes in the vibrational spectra can provide insights into the conformational isomers of a molecule. By comparing experimental spectra with theoretical calculations for different possible conformers (e.g., rotational isomers around the C-S or C-O bonds), it would be possible to determine the most stable conformation in the solid state or in solution. Different spatial arrangements of the methoxy and methanesulfinyl groups relative to the phenol would result in slight shifts in the vibrational frequencies of the associated bonds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a very precise measurement of its mass. For this compound (C₉H₁₂O₃S), HRMS would be used to confirm its molecular formula. The calculated exact mass for this formula is 200.0507. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound. Analysis of the fragmentation pattern in the mass spectrum could also provide further structural information, identifying characteristic losses of fragments such as CH₃, OCH₃, or the sulfinyl group.

Fragmentation Pattern Analysis for Structural Confirmation using Tandem Mass Spectrometry (MS/MS)

Comprehensive tandem mass spectrometry (MS/MS) data for this compound is not extensively available in public-domain scientific literature. While mass spectrometry data exists for structurally related compounds, such as 2-Methoxy-4-methylphenol (B1669609) (also known as Creosol), detailed fragmentation analysis under various ionization conditions for the title compound remains largely uncharacterized in accessible research.

For analogous phenolic compounds, MS/MS analysis typically involves the fragmentation of a precursor molecular ion. The fragmentation patterns are instrumental in confirming the molecular structure. Common fragmentation pathways for related molecules often include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or methyl radicals (•CH₃). For this compound, one could hypothesize potential fragmentation pathways, including the cleavage of the methanesulfinyl group, demethylation, or cleavages within the aromatic ring system. However, without experimental data, a definitive fragmentation pattern cannot be established.

A hypothetical fragmentation table is presented below for illustrative purposes, based on general principles of mass spectrometry for phenolic compounds containing sulfoxide (B87167) and methoxy groups.

Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | Varies | •CH₃ | Loss of a methyl radical from the methoxy group |

| [M+H]⁺ | Varies | H₂O | Dehydration from the phenolic hydroxyl group |

| [M+H]⁺ | Varies | CH₃SOH | Loss of methanesulfenic acid |

Note: This table is illustrative and not based on reported experimental data for this compound.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing Analysis (If Crystalline Forms are Accessible)

A definitive solid-state molecular structure of this compound determined by single-crystal X-ray diffraction has not been reported in the crystallographic databases. To date, no published studies include the crystal structure, unit cell parameters, or detailed analysis of the crystal packing and intermolecular interactions for this specific compound.

Should a crystalline form of this compound be accessible, X-ray crystallography would provide unambiguous information regarding its three-dimensional structure. This analysis would confirm bond lengths, bond angles, and torsion angles, offering insight into the conformation of the methanesulfinyl and methoxy substituents relative to the phenol ring. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the sulfoxide oxygen, which govern the crystal packing arrangement.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

Note: This table indicates the type of data that would be obtained from X-ray crystallography; no experimental values have been published for this compound.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chiral Properties (if applicable)

Specific experimental data on the electronic absorption (UV-Vis) spectrum of this compound is not available in the reviewed scientific literature. Phenolic compounds typically exhibit characteristic UV absorption bands arising from π → π* electronic transitions within the benzene ring. The positions and intensities of these absorption maxima are influenced by the nature and position of the substituents on the ring. For instance, phenol itself shows absorption maxima around 275 nm. The presence of the methoxy, methyl, and methanesulfinyl groups on the phenyl ring of the title compound would be expected to cause a bathochromic (red) shift of these absorption bands.

The methanesulfinyl group introduces a stereocenter at the sulfur atom, meaning that this compound is a chiral molecule and can exist as a pair of enantiomers. Therefore, it would be expected to be optically active. Circular Dichroism (CD) spectroscopy could be employed to study the chiral properties of its enantiomers, provided they can be resolved or if an enantiomerically enriched sample is available. A CD spectrum would show positive or negative peaks corresponding to the differential absorption of left and right circularly polarized light, which could help in assigning the absolute configuration of the stereocenter. No such studies have been reported.

Hypothetical Electronic Spectroscopy Data

| Technique | Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|---|

| UV-Vis | Methanol | Data not available | Data not available | Expected π → π* transitions |

Note: This table is for illustrative purposes as no specific experimental UV-Vis or CD data has been published for this compound.

Theoretical and Computational Chemistry Studies of 5 Methanesulfinyl 2 Methoxy 4 Methylphenol

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Without dedicated research on "5-Methanesulfinyl-2-methoxy-4-methylphenol," it is not possible to generate a scientifically accurate and authoritative article that includes the requested detailed research findings and data tables.

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) for Comparison with Experimental Data

Currently, there are no published studies that provide specific in silico predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies for this compound.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-31G(d), are standard procedures for predicting such spectroscopic data. These computational approaches allow for the calculation of molecular geometries and electronic properties, from which NMR shielding tensors and vibrational frequencies can be derived. The resulting theoretical data is invaluable for comparing with and validating experimental findings, aiding in the structural elucidation of newly synthesized compounds. However, the application of these methods to this compound has not been documented in peer-reviewed literature, and as such, no comparative data tables can be generated at this time.

Reaction Pathway Modeling and Transition State Characterization for Elucidating Reaction Kinetics

Similarly, the scientific literature lacks specific research on the reaction pathway modeling and transition state characterization for this compound.

This type of computational investigation is crucial for understanding the reactivity of a compound, predicting its behavior in different chemical environments, and elucidating the mechanisms of reactions in which it participates. Such studies involve mapping the potential energy surface of a reaction, identifying the lowest energy pathways, and characterizing the geometry and energy of transition states. These calculations provide critical kinetic parameters, such as activation energies, which are fundamental to understanding and predicting reaction rates.

While extensive research exists on the reaction kinetics of other substituted phenols, particularly in the fields of atmospheric chemistry and combustion, this level of detailed computational analysis has not been extended to this compound. Therefore, no specific data on its reaction kinetics, potential reaction pathways, or the characteristics of associated transition states can be reported.

Chemical Derivatization and Functionalization Studies of 5 Methanesulfinyl 2 Methoxy 4 Methylphenol

Synthesis of Novel Derivatives with Modified Substitution Patterns

The synthesis of novel derivatives of 5-Methanesulfinyl-2-methoxy-4-methylphenol through modification of its existing substitution pattern is a logical avenue for creating new chemical entities with potentially unique properties. Such modifications could involve oxidation or reduction of the methanesulfinyl group, demethylation of the methoxy (B1213986) group, or functionalization of the methyl group. However, a thorough search of scientific databases and chemical literature did not yield any specific studies detailing these transformations for this compound.

Exploration of Heterocyclic Annulation Reactions Involving the Phenolic Ring

Heterocyclic annulation, the process of building a new heterocyclic ring onto an existing structure, is a powerful tool in medicinal and materials chemistry. The phenolic ring of this compound could theoretically serve as a scaffold for such reactions, leading to the formation of novel fused heterocyclic systems. Reactions such as the Pechmann condensation for coumarin synthesis, or the Gould-Jacobs reaction for quinoline synthesis, are common examples of annulation on phenolic substrates. Nevertheless, there is no specific documented research on the application of these or other heterocyclic annulation reactions to this compound.

Complexation Studies with Metal Centers for Coordination Chemistry Applications

The phenolic hydroxyl group and the oxygen and sulfur atoms of the methoxy and methanesulfinyl groups, respectively, present potential coordination sites for metal ions. The study of how this compound interacts with various metal centers could lead to the development of new catalysts, sensors, or materials with interesting magnetic or electronic properties. Despite the potential for rich coordination chemistry, there are no available studies that report on the synthesis, structure, or properties of metal complexes involving this compound as a ligand.

Development of Advanced Synthetic Building Blocks and Intermediates

The functional groups present on this compound suggest its potential as a versatile synthetic building block. Through selective reactions, it could be converted into a variety of intermediates for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, or functional materials. This could involve transformations that unmask or introduce new reactive sites. At present, there is a lack of published research demonstrating the utility of this compound as a key intermediate in the synthesis of advanced chemical structures.

Advanced Research Directions and Future Perspectives in the Chemistry of 5 Methanesulfinyl 2 Methoxy 4 Methylphenol

Integration into Multi-component Reactions and Cascade Syntheses

The phenolic scaffold of 5-Methanesulfinyl-2-methoxy-4-methylphenol makes it a prime candidate for incorporation into multi-component reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. nih.govmdpi.com The hydroxyl group can act as a nucleophilic component in several named MCRs.

For instance, in a variation of the Ugi reaction known as the Ugi-Smiles coupling, an electron-deficient phenol (B47542) can be used in place of the typical carboxylic acid component. nih.gov This suggests that this compound could be a valuable building block in the diversity-oriented synthesis of complex molecular scaffolds, which are of interest in drug discovery and materials science. nih.gov Similarly, the Petasis three-component reaction, which couples an aldehyde, an amine, and a boronic acid, could potentially utilize the phenolic structure of this compound to generate multifunctional molecules. beilstein-journals.org

Furthermore, the compound could be integrated into cascade syntheses, also known as domino reactions, which involve a series of intramolecular reactions initiated by a single event. rsc.org The strategic arrangement of functional groups in this compound could allow for the design of elegant cascade sequences. For example, an initial reaction at the phenolic hydroxyl could trigger a cascade of cyclizations or rearrangements, influenced by the electronic and steric nature of the methoxy (B1213986), methyl, and methanesulfinyl substituents. Such sequences are highly valued for their ability to rapidly construct complex polycyclic structures from simple starting materials. rsc.org

Below is a table illustrating potential MCRs where this compound could be a key reactant.

| Multi-component Reaction | Potential Role of this compound | Resulting Molecular Scaffold |

| Ugi-Smiles Coupling | Phenolic Component | Highly Substituted Amide Derivatives |

| Petasis Reaction | Phenolic Component (if modified to a boronic acid) | Substituted Amines and Amino Alcohols |

| Hantzsch Dihydropyridine Synthesis | Active Methylene Component (after modification) | Dihydropyridine Derivatives |

| Biginelli Reaction | Urea/Thiourea Component (after modification) | Dihydropyrimidinones |

Exploration of Catalytic Roles or Ligand Design based on its Structural Features

The presence of a chiral sulfoxide (B87167) group is a standout feature of this compound, suggesting significant potential in asymmetric catalysis. Chiral sulfoxides have emerged as a versatile class of ligands for transition-metal-catalyzed reactions. nih.gov The chirality at the sulfur atom is in close proximity to potential metal coordination sites (the sulfoxide oxygen or the phenolic oxygen), which can lead to high levels of stereochemical control in catalytic transformations. nih.gov

The compound could be developed into a bidentate or tridentate ligand through modification of the phenolic ring. The sulfoxide moiety can coordinate to a metal center through either the sulfur or oxygen atom, offering tunable electronic and steric properties. nih.gov This versatility could be exploited in a range of asymmetric reactions, including carbon-carbon bond formations, hydrogenations, and oxidations.

The table below outlines potential catalytic applications for ligands derived from this compound.

| Catalytic Application | Metal Center | Potential Reaction |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Enantioselective reduction of ketones and olefins |

| Asymmetric C-C Bond Formation | Palladium, Copper | Suzuki, Heck, and Michael addition reactions |

| Asymmetric Oxidation | Titanium, Vanadium | Enantioselective sulfoxidation or epoxidation |

Potential in Materials Science: Precursors for Functional Polymers or Nanomaterials

Phenolic compounds are well-established precursors for a variety of polymers and materials. rsc.org The structure of this compound suggests its potential as a monomer for the synthesis of functional polymers. Phenolic resins, such as those derived from phenol and formaldehyde, are known for their thermal stability and chemical resistance. mdpi.com The incorporation of the methanesulfinyl group into a phenolic polymer backbone could introduce new properties, such as chirality, increased polarity, and potential for post-polymerization modification.

Moreover, the field of phenolic-enabled nanotechnology (PEN) offers exciting prospects. nih.govescholarship.org Phenolic compounds can be used to coat and stabilize nanoparticles, or to form self-assembled nanostructures. nih.gov The adhesive and antioxidant properties of phenols, combined with the unique characteristics of the sulfoxide group, could lead to the development of novel nanomaterials with applications in biomedicine, sensing, and catalysis. nih.govescholarship.org For example, polymers derived from this compound could be used to create chiral stationary phases for chromatography or as components in stimuli-responsive materials.

Development of Analytical Methodologies for Detection and Quantification

As with any novel compound of interest, the development of robust analytical methods for the detection and quantification of this compound is crucial for future research and applications. Standard techniques for the analysis of phenolic compounds can be adapted and optimized for this specific molecule.

High-performance liquid chromatography (HPLC) is a versatile method for the separation and quantification of phenols. epa.gov A reverse-phase HPLC method, likely with a C18 column, could be developed. Detection could be achieved using ultraviolet (UV) absorption, as the aromatic ring will exhibit a characteristic absorbance spectrum. epa.gov For higher sensitivity and selectivity, mass spectrometry (MS) or electrochemical detection could be employed. nih.govdphen1.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique, although derivatization of the polar hydroxyl and sulfoxide groups may be necessary to improve volatility and chromatographic performance. nih.gov

The following table summarizes potential analytical methods for this compound.

| Analytical Technique | Principle | Potential Advantages |

| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. epa.gov | Robust, widely available, suitable for routine analysis. |

| HPLC-MS/MS | HPLC separation followed by mass spectrometric detection. dphen1.com | High sensitivity and selectivity, structural confirmation. |

| GC-MS | Separation of volatile (or derivatized) compounds and mass spectrometric detection. nih.gov | High resolution, extensive spectral libraries for identification. |

| Spectrophotometry | Measurement of light absorption by the compound in solution. | Simple, rapid, useful for total phenol quantification. |

Unexplored Reactivity and Transformations: Identifying New Chemical Space

The unique combination of functional groups in this compound opens the door to exploring new and uncharted areas of chemical reactivity. The interplay between the electron-donating hydroxyl, methoxy, and methyl groups and the electron-withdrawing and chiral sulfoxide group can lead to novel chemical transformations.

One area of interest is the reactivity of the sulfoxide group itself. Sulfoxides can undergo reduction to the corresponding sulfide or oxidation to the sulfone, providing access to a family of related compounds with different electronic properties and potential applications. innoget.comfrontiersin.org Additionally, sulfoxides can mediate oxidative cross-coupling reactions of phenols, a process that could potentially be applied intramolecularly or intermolecularly with this compound. rsc.orgscispace.com

The dearomatization of aryl sulfoxides is another emerging area of research that could be applied to this compound. nih.gov Such reactions could provide access to complex, three-dimensional alicyclic compounds from a readily available aromatic starting material. The radical chemistry of sulfoxides is also an area that warrants investigation, as reactions with reactive oxygen species could lead to interesting fragmentation or rearrangement pathways. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing the methanesulfinyl group in phenolic compounds like 5-Methanesulfinyl-2-methoxy-4-methylphenol?

- Methodological Answer : The methanesulfinyl group can be introduced via oxidation of a methylthio (-SCH₃) precursor using mild oxidizing agents (e.g., hydrogen peroxide in acetic acid) to avoid over-oxidation to sulfonyl groups. Alternatively, nucleophilic substitution of a halogenated phenol with methanesulfinyl chloride under basic conditions (e.g., K₂CO₃ in DMF) may be employed. Purification often involves column chromatography with ethyl acetate/hexane gradients to isolate the sulfinyl product .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and DEPT-135) is critical for confirming the sulfinyl group’s presence (δ ~2.5-3.5 ppm for CH₃S(O)- protons) and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., S=O stretch at ~1040 cm⁻¹). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Begin with in vitro assays such as enzyme inhibition studies (e.g., COX-2 or kinase targets) using fluorescence-based kinetic assays. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Always include positive controls (e.g., aspirin for COX-2) and triplicate replicates .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo activity profiles for sulfinyl-containing phenols be resolved?

- Methodological Answer : Discrepancies often arise from metabolic instability (e.g., sulfoxide reduction in vivo). Address this by:

- Conducting metabolic stability assays (e.g., liver microsome incubation with LC-MS monitoring).

- Designing prodrugs (e.g., ester-protected derivatives) to enhance bioavailability.

- Comparing pharmacokinetic parameters (Cmax, T½) across species .

Q. What strategies optimize regioselectivity during methanesulfinyl group installation on polysubstituted phenols?

- Methodological Answer : Use directing groups (e.g., methoxy at position 2) to guide sulfinyl placement via ortho/para electronic effects. Computational tools (DFT calculations for transition-state modeling) predict favorable sites. Experimental validation involves competitive reactions with isotopic labeling (³⁵S) to track regiochemical outcomes .

Q. How to mitigate low yields in large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include exothermic oxidation steps and sulfinyl group sensitivity. Solutions:

- Use flow chemistry for controlled oxidation (e.g., H₂O₂ in a microreactor).

- Replace chromatographic purification with recrystallization (e.g., ethanol/water mixtures).

- Optimize catalyst loading (e.g., 0.1–1 mol% Pd/C for hydrogenation steps) .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting NMR data for sulfinyl-containing analogs?

- Methodological Answer : Sulfinyl groups cause diastereotopic splitting in adjacent protons. Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For chiral sulfoxides, chiral shift reagents (e.g., Eu(hfc)₃) or Mosher ester derivatization clarify enantiomeric purity .

Q. What statistical approaches are recommended for dose-response studies involving sulfinyl phenols?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) fit dose-response data. Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across analogs. Include confidence intervals (95%) and validate assumptions (normality, homoscedasticity) via Q-Q plots .

Reference Table: Key Synthetic and Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.